molecular formula C25H25F3N6O4S B608030 5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 1570496-34-2

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B608030
CAS No.: 1570496-34-2
M. Wt: 562.6 g/mol
InChI Key: HWJWNWZJUYCGKV-UHFFFAOYSA-N
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Description

IACS-10759 is a novel small-molecule inhibitor of oxidative phosphorylation, specifically targeting complex I of the mitochondrial electron transport chain. This compound has shown significant potential in selectively killing tumor cells with metabolic vulnerabilities, making it a promising candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

IACS-010759 plays a significant role in biochemical reactions, particularly in the context of energy production within cells. It targets mitochondrial complex I, a key component of the electron transport chain involved in OXPHOS . This interaction disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Cellular Effects

IACS-010759 has been shown to have profound effects on various types of cells, particularly those reliant on OXPHOS for energy production. For instance, it robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS . This is likely due to a combination of energy depletion and reduced aspartate production, which leads to impaired nucleotide biosynthesis .

Molecular Mechanism

The molecular mechanism of action of IACS-010759 involves its binding to mitochondrial complex I, inhibiting its function and thereby disrupting OXPHOS . This results in a decrease in the conversion of NADH to NAD+, reduced ATP production, and changes in gene expression related to energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IACS-010759 have been observed to change over time. For instance, treatment of primary CLL cells with IACS-010759 greatly inhibited OXPHOS but caused only minor cell death at 24 and 48 hours . Over time, cells adapt to use a different metabolic pathway when OXPHOS is inhibited .

Dosage Effects in Animal Models

In animal models, the effects of IACS-010759 vary with different dosages. It has been shown to strongly inhibit tumor growth in multiple endocrine and palbociclib resistant PDX at different doses . Two independent phase I clinical trials were prematurely terminated because of unacceptable dose-limiting toxicities including neurotoxicity and elevated blood lactate levels .

Metabolic Pathways

IACS-010759 is involved in the OXPHOS metabolic pathway. By inhibiting mitochondrial complex I, it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .

Transport and Distribution

Given its mechanism of action, it is likely that it is transported into cells and distributed to the mitochondria, where it exerts its effects by binding to and inhibiting mitochondrial complex I .

Subcellular Localization

The subcellular localization of IACS-010759 is primarily within the mitochondria, given its target of mitochondrial complex I . This localization allows it to effectively disrupt OXPHOS and exert its effects on cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IACS-10759 involves a multi-step process starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of IACS-10759 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: IACS-10759 primarily undergoes oxidation and reduction reactions due to its role as an inhibitor of oxidative phosphorylation. It can also participate in substitution reactions, particularly in the presence of nucleophiles .

Common Reagents and Conditions: Common reagents used in the reactions involving IACS-10759 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products: The major products formed from the reactions of IACS-10759 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Scientific Research Applications

IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to IACS-10759 include other inhibitors of oxidative phosphorylation, such as metformin and phenformin. These compounds also target mitochondrial function but differ in their specific mechanisms and molecular targets .

Uniqueness: What sets IACS-10759 apart from other similar compounds is its high selectivity and potency in inhibiting complex I. Unlike metformin and phenformin, which have broader targets and effects, IACS-10759 specifically targets the quinone binding site of complex I, making it more effective in inducing apoptosis in tumor cells with metabolic vulnerabilities .

Properties

IUPAC Name

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWNWZJUYCGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1570496-34-2
Record name IACS-010759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IACS-010759
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-(1-(3-bromobenzyl)-5-methyl-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (Example 11, Step 1; 165 mg, 0.34 mmol), 4-(methylsulfonyl)piperidine (62 mg, 0.38 mmol), and Cs2CO3 (224 mg, 0.69 mmol) in toluene (2 mL) was degassed with argon for 5 min. Pd2(dba)3 (0.15 mg, 0.017 mmol) and dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine (33 mg, 069 mmol) were added and the reaction mixture was degassed a second time with argon for 5 min, then heated to 140° C. for 18 h. The mixture was then cooled to RT, diluted with EtOAc (15 mL), filtered through a pad of Celite, and concentrated under reduced pressure. The crude product was purified by prep-HPLC (Mobile phase: A=0.1% TFA/H2O, B=0.1% TFA/MeCN; Gradient: B=40%-80% in 12 min; Column: C18) to give the title compound as a white solid; MS (ES+) C25H25F3N6O4S requires: 562. found: 563 [M+H]+; 1H NMR (600 MHz, DMSO-d6) δ 8.22 (d, J=8.8 Hz, 2H), 7.61 (d, J=8.2 Hz, 2H), 7.21 (t, J=7.9 Hz, 1H), 6.97 (bs, 1H), 6.94 (dd, J=8.3, 2.4 Hz, 1H), 6.64 (d, J=7.5 Hz, 1H), 5.48 (s, 2H), 3.86 (bd, J=13.4 Hz, 2H), 3.28 (m, 1H), 2.94 (s, 3H), 2.76 (m, 2H), 2.57 (s, 3H), 2.06 (bd, J=13.4 Hz, 2H), 1.68 (ddd, J=16.5, 12.5, 4.1 Hz, 2H); 19F NMR (282 MHz, DMSO-d6) δ −56.6.
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mg
Type
catalyst
Reaction Step Two

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